4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-Chloro-5-(ethylsulfonyl)-1-methyl-1H-pyrazol-3(2H)-one is a chemical compound with a unique structure that includes a pyrazolone core substituted with a chloro group, an ethylsulfonyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(ethylsulfonyl)-1-methyl-1H-pyrazol-3(2H)-one typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazol-5(4H)-one with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(ethylsulfonyl)-1-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted pyrazolones.
Scientific Research Applications
4-Chloro-5-(ethylsulfonyl)-1-methyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(ethylsulfonyl)-1-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The chloro and ethylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-sulfamoylanthranilic acid: A metabolite of furosemide with similar structural features.
4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
Uniqueness
4-Chloro-5-(ethylsulfonyl)-1-methyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern on the pyrazolone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
92607-67-5 |
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Molecular Formula |
C6H9ClN2O3S |
Molecular Weight |
224.67 g/mol |
IUPAC Name |
4-chloro-3-ethylsulfonyl-2-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H9ClN2O3S/c1-3-13(11,12)6-4(7)5(10)8-9(6)2/h3H2,1-2H3,(H,8,10) |
InChI Key |
SSCNWABFNMTJIL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=O)NN1C)Cl |
Origin of Product |
United States |
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